![molecular formula C14H13FN2O2 B2509294 4-fluoro-N-(4,5,6,7-tetrahidrobenzo[c]isoxazol-3-il)benzamida CAS No. 898631-91-9](/img/structure/B2509294.png)

4-fluoro-N-(4,5,6,7-tetrahidrobenzo[c]isoxazol-3-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” is a synthetic compound that belongs to the family of isoxazole derivatives. Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For instance, Jeong et al. synthesized a series of fluoroisoxazoles using one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions (room temperature) .Molecular Structure Analysis

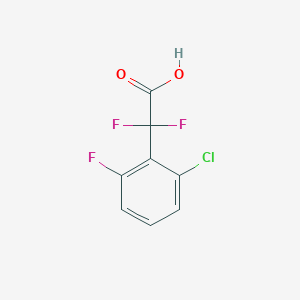

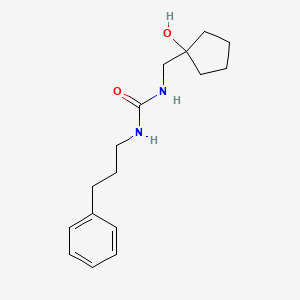

The molecular formula of “4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” is C14H13FN2O2. The structure of isoxazole, which is a part of this compound, has been an interesting field of study for decades .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis

The molecular weight of “4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” is 260.268. More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

- Derivados de Tiofeno: 4-fluoro-N-(4,5,6,7-tetrahidrobenzo[c]isoxazol-3-il)benzamida contiene un núcleo de tiofeno. Los tiofenos y sus derivados juegan un papel crucial en la química medicinal. Sirven como bloques de construcción para bibliotecas combinatorias y el descubrimiento de moléculas líderes. Estos compuestos exhiben diversas propiedades terapéuticas, que incluyen efectos antiinflamatorios, antipsicóticos, antiarrítmicos, ansiolíticos y anticancerígenos .

- Análogo de Isoxazol: La estructura del compuesto incluye un anillo de isoxazol. Clausen et al. sintetizaron derivados diarómaticos lipofílicos de ®-4-amino-4,5,6,7-tetrahidrobenzo[d]isoxazol-3-ol. Estos derivados exhibieron actividad anticonvulsiva al inhibir la captación de GABA. Su capacidad para cruzar la barrera hematoencefálica (BBB) los convierte en candidatos prometedores para estudios adicionales .

Química Medicinal y Descubrimiento de Fármacos

Actividad Anticonvulsiva

Mecanismo De Acción

Target of Action

Isoxazole derivatives, to which this compound belongs, have been known to interact with a wide range of targets due to their diverse biological activities .

Mode of Action

Isoxazole derivatives have been reported to exhibit a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the context of the biochemical pathway involved.

Biochemical Pathways

Isoxazole derivatives are known to interact with various biochemical pathways due to their wide spectrum of biological activities . The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Isoxazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular changes .

Direcciones Futuras

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Análisis Bioquímico

Biochemical Properties

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool for studying biochemical pathways and developing new therapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux. The compound’s impact on metabolite levels can provide insights into its potential therapeutic applications and help identify biomarkers for monitoring its effects .

Transport and Distribution

The transport and distribution of 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide within cells and tissues are essential for understanding its pharmacokinetics. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation in different tissues, affecting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and help identify potential therapeutic targets .

Propiedades

IUPAC Name |

4-fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c15-10-7-5-9(6-8-10)13(18)16-14-11-3-1-2-4-12(11)17-19-14/h5-8H,1-4H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFAIBUJCLARHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-6-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B2509215.png)

![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)

![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)

![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)